Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives . Thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives, including Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate is characterized by the presence of a thiophene ring, which is a five-membered heterocycle containing a sulfur atom . The compound also contains an ethoxy carbonyl group and a methoxyphenyl group attached to the thiophene ring .Chemical Reactions Analysis
The chemical reactivity of Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate can be attributed to the presence of the thiophene ring and the amino, ethoxy carbonyl, and methoxyphenyl functional groups. These groups can participate in various chemical reactions, providing a basis for the synthesis of a wide range of derivatives .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Biological Activities
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis of Anticancer Agents
2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
Synthesis of Anti-atherosclerotic Agents
2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .
Antibacterial Activity
Newly synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been screened for their antibacterial activity . The minimum inhibitory concentration (MIC) method was used for this purpose, with ampicillin and streptomycin as standard drugs .
Antimicrobial Activity
Thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate have shown promising antimicrobial activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives in these compounds showed excellent antimicrobial activity .
Diabetes Mellitus Treatment
Thiophene derivatives are known to be used in the treatment of diabetes mellitus .
Antihypertensive Agents
Thiophene derivatives are known to be used as antihypertensive agents .
Antiviral Agents
Thiophene derivatives are known to be used as antiviral agents .
Analgesic and Anti-inflammatory Agents
Thiophene derivatives are known to be used as analgesic and anti-inflammatory agents .
Cholesterol Inhibitors
Thiophene derivatives are known to be used as cholesterol inhibitors .
Future Directions
The future directions for research on Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate and other thiophene derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. The development of new synthetic methods and the design of novel structural prototypes with more effective pharmacological activity could also be areas of interest .
properties
IUPAC Name |
ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-14(16)13-11(15)8-12(19-13)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMJHAZGTAILJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356522 | |
Record name | Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | |
CAS RN |
37572-24-0 | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-methoxyphenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37572-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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